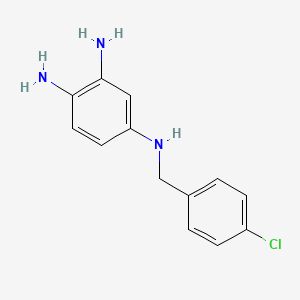

4-(4-Chlorobenzylamino)-1,2-phenylenediamine

Overview

Description

4-(4-Chlorobenzylamino)-1,2-phenylenediamine is an organic compound that features a benzylamino group substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzylamino)-1,2-phenylenediamine typically involves the reaction of 4-chlorobenzylamine with 1,2-phenylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzylamino)-1,2-phenylenediamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The chlorine atom in the benzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-(4-Chlorobenzylamino)-1,2-phenylenediamine. It has been tested against both Gram-positive and Gram-negative bacteria as well as various fungal species. The turbidimetric method was employed to assess its antimicrobial activity, demonstrating significant efficacy.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate efficacy |

| Candida albicans | Notable antifungal activity |

Anticancer Potential

The compound has shown promise in anticancer applications. In vitro assays using MCF7 breast cancer cells revealed cytotoxic effects when treated with synthesized derivatives of this compound. The Sulforhodamine B assay was utilized to evaluate cell viability, indicating a dose-dependent response.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 70 |

| 50 | 45 |

Nonlinear Optical Properties

In materials science, derivatives of this compound have been investigated for their nonlinear optical (NLO) properties. A novel organic single crystal was synthesized and characterized through X-ray crystallography, revealing significant potential for applications in photonics and optoelectronics.

Case Study 1: Antimicrobial Efficacy

A study conducted on various synthesized derivatives of this compound assessed their antimicrobial activity against a panel of pathogens. The results indicated that modifications to the chlorobenzyl group could enhance efficacy against specific bacterial strains.

Case Study 2: Cytotoxicity in Cancer Research

In an experimental setup involving MCF7 cells, researchers evaluated the cytotoxic effects of different concentrations of the compound. The findings suggested that higher concentrations led to increased cell death, indicating its potential as an anticancer agent.

Biological Interactions

Research indicates that this compound exhibits mutagenic properties. It has been shown to induce structural perturbations in proteins such as human serum albumin and can cause DNA damage through single-strand and double-strand breaks. These interactions are crucial for understanding the compound's biological implications and toxicity.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzylamino)-1,2-phenylenediamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Chlorobenzylamino)-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile

- 2-(4-Chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamide

Uniqueness

4-(4-Chlorobenzylamino)-1,2-phenylenediamine is unique due to its specific substitution pattern and the presence of both benzylamino and phenylenediamine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

4-(4-Chlorobenzylamino)-1,2-phenylenediamine (CAS Number: 1076199-81-9) is a synthetic organic compound with notable biological activities, particularly in the fields of toxicology and pharmacology. This article reviews its biological activity, focusing on mutagenicity, genotoxicity, and potential applications in medicinal chemistry.

- Chemical Formula : C13H14ClN3

- Molecular Weight : 249.72 g/mol

- Appearance : Beige to grey-brown crystalline powder

- Solubility : Slightly soluble in water; more soluble in organic solvents like benzene and ethanol

Mutagenic and Genotoxic Properties

Research indicates that this compound exhibits significant mutagenic properties. Studies have shown that it can induce structural perturbations in proteins and cause DNA damage:

- Induction of DNA Damage : The compound has been observed to cause single-strand breaks and double-strand breaks in plasmid DNA, highlighting its potential risks as a mutagen .

- Apoptosis Induction : In vitro studies have demonstrated that this compound can induce apoptosis in various cell lines, including Mardin-Darby canine kidney (MDCK) cells, through the activation of caspases .

Interaction with Biological Macromolecules

The interaction of this compound with proteins such as human serum albumin (HSA) has been extensively studied:

- Binding Affinity : The compound interacts with HSA through hydrogen bonding and hydrophobic interactions, potentially altering the protein's structural dynamics .

- Genotoxic Effects on HSA : Studies have shown that this compound can lead to the formation of fibrillar aggregates in HSA, which may contribute to neurodegenerative disorders. The genotoxic nature of these aggregates was confirmed using assays such as DAPI staining and plasmid nicking assays .

Antimicrobial Activity

In addition to its mutagenic properties, this compound has been evaluated for its antimicrobial activity:

- In Vitro Testing : The compound was tested against both Gram-positive and Gram-negative bacteria as well as fungal species using a turbidimetric method. Results indicated varying degrees of antimicrobial efficacy .

Case Studies

Several case studies provide insights into the biological implications of this compound:

-

Study on Human Serum Albumin Modification :

- Objective : To investigate the effects of this compound on the structural dynamics of HSA.

- Methods : Molecular dynamics simulations and spectroscopic techniques (Raman spectroscopy, X-ray diffraction) were employed to analyze the structural changes.

- Findings : The study revealed that the compound induces significant structural alterations in HSA, leading to potential genotoxic effects .

- Cytotoxicity Assessment in MDCK Cells :

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Mutagenicity | Induces DNA strand breaks (single and double) |

| Apoptosis | Activates caspases in MDCK cells |

| Protein Interaction | Alters structure and dynamics of human serum albumin |

| Antimicrobial | Exhibits varying efficacy against bacterial and fungal strains |

Properties

IUPAC Name |

4-N-[(4-chlorophenyl)methyl]benzene-1,2,4-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c14-10-3-1-9(2-4-10)8-17-11-5-6-12(15)13(16)7-11/h1-7,17H,8,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWMRIAXTVBRAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=CC(=C(C=C2)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652511 | |

| Record name | N~4~-[(4-Chlorophenyl)methyl]benzene-1,2,4-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-81-9 | |

| Record name | N~4~-[(4-Chlorophenyl)methyl]benzene-1,2,4-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.